molecular formula C10H9ClO5 B1612699 (5-Chloro-4-formyl-2-methoxyphenoxy)acetic acid CAS No. 827592-22-3

(5-Chloro-4-formyl-2-methoxyphenoxy)acetic acid

Cat. No.: B1612699
CAS No.: 827592-22-3
M. Wt: 244.63 g/mol
InChI Key: LNHVLHKQMJQEHS-UHFFFAOYSA-N
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Description

The compound “(5-Chloro-4-formyl-2-methoxyphenoxy)acetic acid” is a chemical with the molecular formula C10H9ClO5 . It has a molecular weight of 244.63 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H9ClO5/c1-15-8-2-6 (4-12)7 (11)3-9 (8)16-5-10 (13)14/h2-4H,5H2,1H3, (H,13,14) . This code represents the compound’s molecular structure, including the positions of the chlorine, formyl, and methoxy groups.


Physical and Chemical Properties Analysis

This compound is a powder at room temperature . Its boiling point and other physical properties are not specified in the available sources .

Scientific Research Applications

  • Synthesis and Evaluation as Anti-mycobacterial Agents : (5-Chloro-4-formyl-2-methoxyphenoxy)acetic acid has been used in the synthesis of phenoxy acetic acid derivatives. These derivatives have shown potential as anti-mycobacterial agents, specifically against Mycobacterium tuberculosis H37Rv (Yar, Siddiqui, & Ali, 2006).

  • Metal Phenoxyalkanoic Acid Interactions and Crystal Structures : Studies have been conducted on the crystal structures of phenoxyalkanoic acids, including this compound. These studies are essential for understanding the molecular interactions and properties of these compounds (O'reilly, Smith, Kennard, & Mak, 1987).

  • Synthesis and Antimicrobial Evaluation : Derivatives of this compound have been synthesized and evaluated for their antimicrobial activities. The studies have revealed significant activity against various strains of microbes (Noolvi, Patel, Kamboj, & Cameotra, 2016).

  • In Vivo Metabolism Studies : The metabolism of related phenolic compounds, such as 4-bromo-2,5-dimethoxyphenethylamine (2C-B), has been studied in vivo in rats. Understanding the metabolic pathways of such compounds can provide insights into their pharmacokinetics and potential effects (Kanamori, Inoue, Iwata, Ohmae, & Kishi, 2002).

  • Pharmacological Review of Chlorogenic Acid : Chlorogenic acid, which shares structural similarities with this compound, has been extensively reviewed for its pharmacological properties. This includes antioxidant, anti-inflammatory, and various other health-promoting properties (Naveed, Hejazi, Abbas, Kamboh, Khan, Shumzaid, Ahmad, Babazadeh, Fangfang, Modarresi-Ghazani, Wenhua, & Xiaohui, 2018).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

Mechanism of Action

Target of Action

Similar compounds have been found to inhibit protein kinase a , suggesting that this compound may have a similar target.

Mode of Action

If it does indeed target protein kinase A like its analogs , it may bind to the ATP-binding site of the enzyme, inhibiting its activity and leading to downstream effects on cellular signaling pathways.

Pharmacokinetics

Its molecular weight of 244.63 suggests that it could potentially be absorbed and distributed in the body, but further studies would be needed to confirm this and to assess its metabolism and excretion.

Properties

IUPAC Name

2-(5-chloro-4-formyl-2-methoxyphenoxy)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClO5/c1-15-8-2-6(4-12)7(11)3-9(8)16-5-10(13)14/h2-4H,5H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNHVLHKQMJQEHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)C=O)Cl)OCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90598860
Record name (5-Chloro-4-formyl-2-methoxyphenoxy)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90598860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

827592-22-3
Record name (5-Chloro-4-formyl-2-methoxyphenoxy)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90598860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(5-chloro-4-formyl-2-methoxyphenoxy)acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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